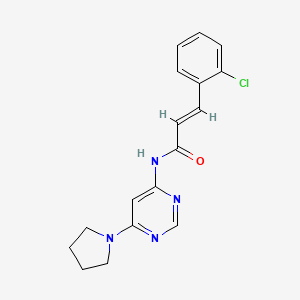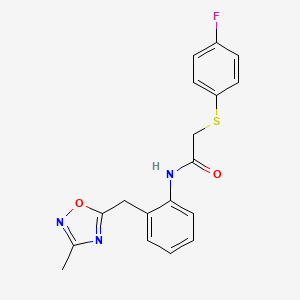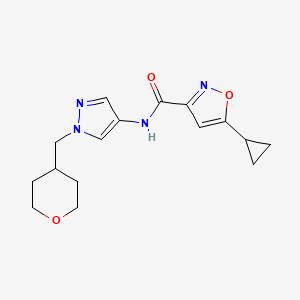![molecular formula C17H22N8O2S B2667477 N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide CAS No. 2380192-97-0](/img/structure/B2667477.png)
N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Triazoles refer to any of the heterocyclic compounds with molecular structure containing 5 atoms in the ring of which 2 are carbon and 3 are nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities and are commonly used in medicinal chemistry .
Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-S(=O)2-OH where R is an organic group). They were the first effective systemic antibacterial agents but have been largely replaced for treating infections, although they are still used for some veterinary applications .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each requiring specific reagents and conditions. Pyridine and triazole rings can be constructed using various methods available in the literature . Sulfonamides are typically made by reacting a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific substituents present on the pyridine, triazole, and sulfonamide components .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. These properties could include solubility in various solvents, melting point, boiling point, acidity or basicity, stability, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-22(2)28(26,27)24-11-3-10-23(12-13-24)16-5-4-15-19-20-17(25(15)21-16)14-6-8-18-9-7-14/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMHEMLYUVWNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

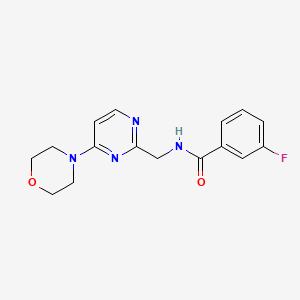
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)
![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)
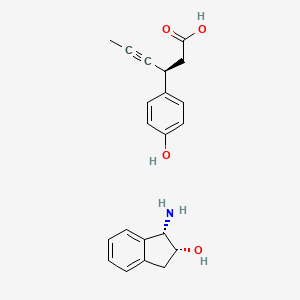
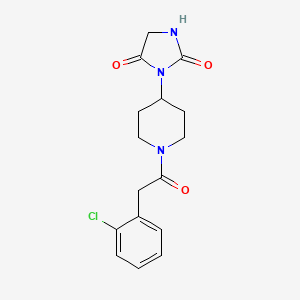
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)
